5-(4-Methoxyphenyl)cyclohexane-1,3-dione
Overview
Description
The compound 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a molecule of interest in various chemical research areas due to its potential applications and reactivity. The presence of the 4-methoxyphenyl group suggests potential for increased stability and interesting interactions within its structure.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, a Meldrum's acid compound with a 4-methoxybenzylidene group was prepared using 4-methoxybenzaldehyde in ethanol . Similarly, a compound with a 4-methoxyphenyl group was synthesized through a reaction involving 4-methyl-1,2,3-thiadiazole-5-carbaldehyde and 4-methoxyacetophenone . These methods could potentially be adapted for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione has been characterized using X-ray crystallography. For example, a compound with a chloro(4-methoxyphenyl)methyl substituent was found to have a chair conformation of the cyclohexane ring, with inversion-symmetric dimeric units . This suggests that 5-(4-Methoxyphenyl)cyclohexane-1,3-dione could also exhibit interesting conformational characteristics.
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives participate in various chemical reactions. For instance, they can undergo Michael additions with nitro-olefins to form hydroxyiminobenzofuran derivatives . Additionally, reactions with dinucleophiles can yield isoxazole compounds . These reactions highlight the reactivity of the 1,3-dione moiety, which could be relevant for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives can be inferred from related compounds. For example, the crystal structure of a compound with a 4-methoxyphenyl substituent revealed weak intermolecular C-H⋯O hydrogen bonds, which could influence the compound's melting point and solubility . The presence of the 4-methoxyphenyl group in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is likely to affect its physical properties similarly.
Scientific Research Applications
Michael Adducts in Synthesis
One significant application of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is in the synthesis of Michael 1:1 adducts, utilized in the preparation of spiro and spiroketal compounds. These adducts serve as intermediates for spiro[5.5] undecane compounds, achievable through intramolecular cyclization (Hossain et al., 2020).
Stabilizer for Double-Base Propellant
5-(4-Methoxyphenyl)cyclohexane-1,3-dione has been utilized as a stabilizer for double-base propellants. Its effectiveness is demonstrated through stability tests conducted over a period, showcasing its potential in this application (Soliman & El-damaty, 1984).
Synthesis of Isoxazoles and Benzisoxazolones
This compound also finds application in the reaction with hydroxylamine hydrochloride, leading to the synthesis of isoxazoles and benzisoxazolones. These compounds have a wide range of potential applications in organic chemistry (Menozzi et al., 1983).
Use in Molecular Structure Studies
Studies involving 5-(4-Methoxyphenyl)cyclohexane-1,3-dione have contributed to understanding molecular structures. For instance, its synthesis through multicomponent reactions has provided insights into molecular structures confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
In Chemical Synthesis
Additionally, its conversion into 5-oxo-5,6,7,8-tetrahydrothiochromylium salts, when treated with specific reagents, demonstrates its role in chemical synthesis, particularly in the production of complex organic compounds (Kharchenko et al., 1982).
Reactivity Under Electron-Transfer Conditions
The compound also exhibits divergent reactivity under different electron-transfer conditions. It has been used to demonstrate the formation of various organic compounds depending on the electron transfer methods employed (Ikeda et al., 2001).
Versatile Precursor for Bioactive Molecules
Moreover, its derivatives are key structural precursors in synthesizing a wide array of bioactive molecules, indicating its broad utility in pharmaceutical and medicinal chemistry (Sharma et al., 2021).
properties
IUPAC Name |
5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCBDWPHFFKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324186 | |
Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)cyclohexane-1,3-dione | |
CAS RN |
1774-12-5 | |
Record name | 1774-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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